Ethyl 3-(carbamoylamino)propanoate
Description
Ethyl 3-(carbamoylamino)propanoate is a carbamate derivative characterized by a carbamoyl group (CONH₂) attached to the β-carbon of an ethyl propanoate backbone. The carbamoylamino group confers polarity and hydrogen-bonding capacity, which are critical for interactions in biological systems or material science applications .
Properties
IUPAC Name |
ethyl 3-(carbamoylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-2-11-5(9)3-4-8-6(7)10/h2-4H2,1H3,(H3,7,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCFJYNUBNQNIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401036717 | |
| Record name | ETHYL 3-UREIDOPROPIONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401036717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198879-21-9 | |
| Record name | ETHYL 3-UREIDOPROPIONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401036717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemistry: Ethyl 3-(carbamoylamino)propanoate is used as an intermediate in the synthesis of more complex organic molecules. Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biochemical pathways. Medicine: It is being explored for its therapeutic potential in various medical applications, such as drug delivery systems and as a precursor for pharmaceuticals. Industry: The compound is utilized in the production of polymers and other industrial chemicals.
Molecular Targets and Pathways:
Enzyme Inhibition: this compound may act as an inhibitor for specific enzymes, interfering with their catalytic activity.
Biochemical Pathways: The compound can modulate various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
(a) Ethyl 3-[(5-chloropyridine-2-yl)amino]-3-oxopropanoate
- Structure : Features a 3-oxoamide linkage to a 5-chloropyridine ring.
- Applications : Patented as an anticancer agent targeting AIMP2-DX2 .
(b) Ethyl 3-amino-3-(4-iodophenyl)propanoate HCl
- Structure: Contains a protonated amino group and a 4-iodophenyl substituent.
- Key Differences: The iodine atom increases molecular weight and may influence radioimaging applications. The HCl salt enhances water solubility compared to the neutral carbamoylamino derivative .
(c) Ethyl 3-(isopropylamino)propanoate
- Structure : Substituted with a branched alkyl (isopropyl) group.
- Key Differences : The hydrophobic isopropyl group reduces polarity, favoring agrochemical applications (e.g., Benfuracarb synthesis) over biomedical uses .
(d) Ethyl 3-[(3-pyridinylmethyl)amino]propanoate
- Structure : Incorporates a pyridine-methylamine moiety.
- Key Differences : The basic pyridine nitrogen alters pH-dependent solubility and reactivity, making it suitable for coordination chemistry or drug delivery .
Physicochemical and Functional Properties
Key Observations:
- Polarity: Carbamoylamino derivatives exhibit higher polarity due to hydrogen-bonding capacity, favoring aqueous solubility and biomedical applications.
- Bioactivity: Chloropyridine and pyridine derivatives (e.g., ) show enhanced biological targeting compared to alkylamino analogs.
- Synthesis: Carbamoylamino derivatives may require milder conditions than halogenated analogs (e.g., chloropyridine synthesis in ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
